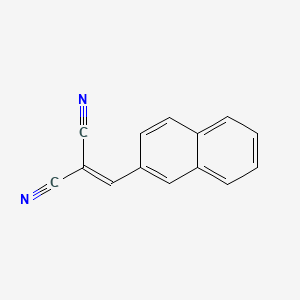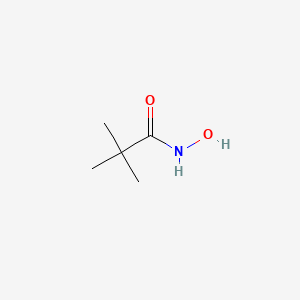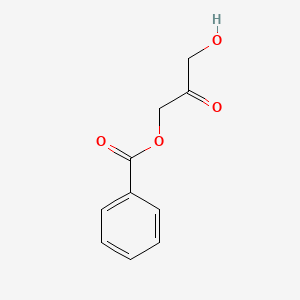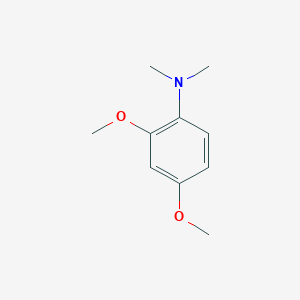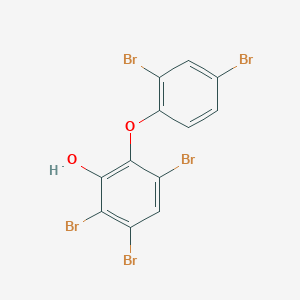
Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis-
Overview
Description
“Ethanone, 1,1’-(4-hydroxy-1,3-phenylene)bis-” is a bifunctional carbonyl compound . It has the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol.
Synthesis Analysis
This compound can be synthesized by acetylating resorcinol in the presence of zinc chloride . Another synthesis method involves a Friedel-Craft acylation reaction between phloroglucinol and acetic anhydride in ethyl acetate at room temperature with CuSO4.5H2O as a catalyst .Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C10H10O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1-2H3 . The 3D structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The compound has a molecular weight of 162.1852 and a melting point of 178-180 °C .Scientific Research Applications
Polymer Synthesis : Ethanone derivatives are utilized in the synthesis of various polymers. Kricheldorf and Awe (1989) studied polymers derived from bipiperidine and dichloroformates of p-phenylene, which showed thermotropic liquid crystalline properties and short-term thermostability up to 310°C (Kricheldorf & Awe, 1989).
Antimicrobial Applications : A research by Wanjari (2020) explored the synthesis and antimicrobial activity of an ethanone derivative, indicating its potential use in medicinal and drug research (Wanjari, 2020).
Green Synthesis and Antimicrobial Activity : Ashok et al. (2015) conducted green synthesis of ethanone derivatives, highlighting their antimicrobial properties. This suggests their eco-friendly production and application in combating microbial infections (Ashok et al., 2015).
Liquid Crystalline Polyurethanes : Xin, Zhang, and Zheng (2006) synthesized novel liquid crystal polyurethanes using an ethanone derivative. These polymers exhibited thermotropic liquid crystalline properties, useful in various industrial applications (Xin, Zhang, & Zheng, 2006).
Organosilicon Materials for VOC Adsorption : Dąbrowski et al. (2007) studied ethylene and phenylene bridged polysilsesquioxanes functionalized by ethanone derivatives for adsorbing volatile organic compounds, suggesting their use in environmental remediation (Dąbrowski et al., 2007).
Dental Resins : Wang et al. (2010) synthesized a compound using ethanone for light-cured unfilled dental resins, indicating its application in dental material science (Wang et al., 2010).
Polyelectrolytes for Fuel Cells : Fujimoto et al. (2005) synthesized poly(phenylene)-based polyelectrolytes using an ethanone derivative, indicating potential applications in polymer electrolyte membrane fuel cells (Fujimoto et al., 2005).
Safety and Hazards
properties
IUPAC Name |
1-(3-acetyl-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6(11)8-3-4-10(13)9(5-8)7(2)12/h3-5,13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLKAFZCJLZIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356965 | |
| Record name | Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30186-16-4 | |
| Record name | Ethanone, 1,1'-(4-hydroxy-1,3-phenylene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



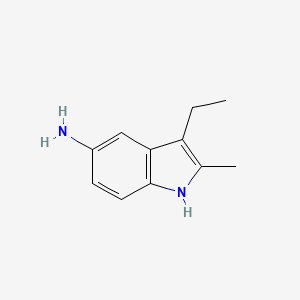
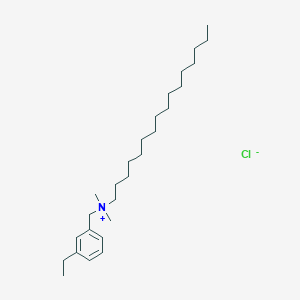




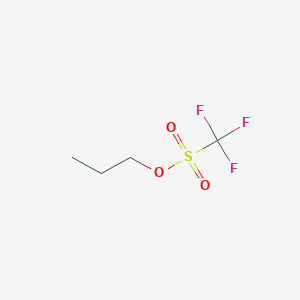
![4-({[4-(Acryloyloxy)butoxy]carbonyl}oxy)benzoic acid](/img/structure/B3050911.png)
